Cas no 1775399-42-2 (1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine)
![1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1775399-42-2x500.png)
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Methanone, (2,4-dimethoxyphenyl)[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl]-
-
- インチ: 1S/C23H25N3O4/c1-28-18-8-9-19(20(15-18)29-2)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3
- InChIKey: VLRXFDUJXGHZHA-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(OC)C=C1OC)(N1CCC(CC2ON=C(C3=CC=CC=C3)N=2)CC1)=O
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-7639-100MG |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775399-42-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | BS-7639-1MG |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775399-42-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-7639-20MG |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775399-42-2 | >90% | 20mg |
£76.00 | 2023-04-21 | |
Key Organics Ltd | BS-7639-10MG |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775399-42-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | BS-7639-5MG |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775399-42-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-7639-50MG |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1775399-42-2 | >90% | 50mg |
£102.00 | 2025-02-09 |
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidineに関する追加情報
Professional Introduction to 1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS No. 1775399-42-2)
The compound 1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, identified by its CAS number 1775399-42-2, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and promising pharmacological properties. The presence of a 2,4-dimethoxybenzoyl moiety and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent on a piperidine backbone suggests potential applications in the development of novel therapeutic agents.
In recent years, there has been a growing interest in designing molecules that combine multiple pharmacophoric elements to enhance biological activity and selectivity. The structure of 1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine embodies this concept by integrating several key functional groups that are known to interact favorably with biological targets. The 2,4-dimethoxybenzoyl group is often associated with anti-inflammatory and analgesic properties, while the 3-phenyl-1,2,4-oxadiazol-5-yl moiety has been explored for its potential in modulating neurological pathways.
The piperidine ring itself is a common scaffold in drug discovery due to its ability to form stable hydrogen bonds and its favorable pharmacokinetic profile. By incorporating the 3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl group into the piperidine core, the compound gains additional potential for interaction with biological receptors. This design approach has been successfully employed in the development of various pharmaceuticals targeting central nervous system disorders.
Recent studies have highlighted the importance of optimizing molecular structure to improve binding affinity and reduce off-target effects. The combination of the 2,4-dimethoxybenzoyl and 3-(3-methyl)-1H-indazolizinon-5-one groups in 1-(2,4-dimethoxybenzoyl)-4-[(3-fenil)] piperidinum would be expected to enhance its interaction with specific enzymes or receptors involved in disease pathways. This has led to increased interest in exploring its potential as a lead compound for further medicinal chemistry optimization.
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex framework of the molecule. These methods not only improve efficiency but also allow for greater flexibility in modifying the structure for further optimization.
In terms of biological activity, preliminary studies suggest that 1-(2,4-dimethoxybenzoyl)-4-[(3-fenil)] piperidinum 2-methoxybenzoic acid 1H-indazolizinon
The compound's potential therapeutic applications are broad and include areas such as inflammation management and neurological disorders. The anti-inflammatory properties attributed to the 8-hydroxyquinoline 7-methylindole
Ongoing research is focused on evaluating the compound's efficacy and safety profile through both preclinical and clinical studies. In vitro assays are being conducted to assess its interaction with target enzymes and receptors at a molecular level. These studies will provide valuable insights into its mechanism of action and help identify potential side effects or off-target interactions. The development of novel pharmaceuticals often involves iterative optimization based on structural modifications guided by computational modeling and experimental data. By leveraging computational tools such as molecular docking simulations, The future prospects for this compound are promising as it represents an innovative approach to drug design that combines multiple pharmacophores into a single molecule. Its unique structural features make it an attractive candidate for further development into a new therapeutic agent. As research continues,
1775399-42-2 (1-(2,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine) 関連製品
- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)
- 1150618-10-2(5-Fluoro-2-methoxymethyl-pyrimidin-4-ol)
- 1351615-71-8(1-(thiophen-2-yl)-2-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}ethan-1-ol hydrochloride)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 1331643-21-0(1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)
- 1261846-54-1(2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 351421-96-0(1-(pyridin-3-yl)cyclopropylmethanol)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)


